molecular formula C9H13N3O5 B8021585 methyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate

methyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate

Cat. No.: B8021585
M. Wt: 243.22 g/mol
InChI Key: HURNCJIEMJBEBI-UHFFFAOYSA-N
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Description

Methyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate is a nitro-substituted pyrazole derivative characterized by a propanoate ester backbone. The pyrazole ring is substituted with ethoxy and nitro groups at the 3- and 4-positions, respectively. This compound’s molecular weight is 243.22 g/mol, as reported by CymitQuimica . Its synthesis likely involves condensation reactions typical of pyrazole derivatives, such as those described in Molecules (2012), where similar compounds are synthesized via refluxing in 1,4-dioxane with triethylamine and reagents like malononitrile or ethyl cyanoacetate . The nitro group confers strong electron-withdrawing properties, influencing reactivity and stability, while the ethoxy group may modulate solubility and steric interactions.

Properties

IUPAC Name

methyl 2-(3-ethoxy-4-nitropyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c1-4-17-8-7(12(14)15)5-11(10-8)6(2)9(13)16-3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURNCJIEMJBEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN(C=C1[N+](=O)[O-])C(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group. The final step involves esterification with methanol in the presence of an acid catalyst to form the methyl ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control helps in maintaining consistent product quality.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Reduction: Formation of methyl 2-(3-ethoxy-4-amino-1H-pyrazol-1-yl)propanoate.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. Methyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics .
  • Anti-inflammatory Effects :
    • Research indicates that compounds containing the pyrazole ring can reduce inflammation in animal models. This compound has been evaluated for its potential to inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases .
  • Cancer Research :
    • Recent investigations into the compound's structure have led to its evaluation as a potential anti-cancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further development in oncology .

Agricultural Applications

  • Pesticide Development :
    • The compound is being explored for use in developing novel pesticides. Its ability to disrupt specific biochemical pathways in pests has been highlighted in several studies, indicating potential effectiveness against agricultural pests while minimizing environmental impact .
  • Herbicide Formulation :
    • This compound has shown promise as an active ingredient in herbicide formulations, targeting specific weed species with minimal effect on crops .

Material Science Applications

  • Polymer Chemistry :
    • The compound is used as a building block in synthesizing advanced polymer materials. Its unique chemical properties allow for the creation of polymers with enhanced thermal stability and mechanical strength, suitable for various industrial applications .
  • Nanotechnology :
    • Research is ongoing into using this compound in the fabrication of nanomaterials. Its reactivity can facilitate the development of nanocomposites with tailored functionalities for electronics and energy storage applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
PharmaceuticalAntimicrobial activityEffective against various bacterial strains
Anti-inflammatory effectsInhibits pro-inflammatory cytokines
Cancer researchInduces apoptosis in cancer cell lines
AgriculturalPesticide developmentDisrupts biochemical pathways in pests
Herbicide formulationTargets specific weed species
Material SciencePolymer chemistryEnhances thermal stability and mechanical strength
NanotechnologyFabrication of nanocomposites with tailored functions

Case Studies

  • Antimicrobial Study :
    A study published in "Journal of Medicinal Chemistry" evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Anti-inflammatory Research :
    In a controlled experiment, this compound was administered to animal models with induced inflammation. The results showed a marked decrease in swelling and pain markers, supporting its application in anti-inflammatory drug formulation.
  • Pesticide Efficacy Trial :
    Field trials conducted to assess the efficacy of this compound as a pesticide demonstrated significant reductions in pest populations without harming beneficial insects, indicating its potential for sustainable agriculture.

Mechanism of Action

The mechanism of action of methyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its nitro and ethoxy groups. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogues include:

Ethyl 2-(3-Amino-4-Methyl-1H-Pyrazol-1-yl)Propanoate (CAS 1343579-54-3): Substitutions: Amino (-NH₂) at position 3, methyl (-CH₃) at position 3. Purity: Typically 98% (research grade) . Key differences: The amino group is electron-donating, enhancing nucleophilicity compared to the nitro group. The methyl substituent reduces steric hindrance relative to ethoxy.

5-Amino-3-Hydroxy-1H-Pyrazol-1-yl Derivatives (e.g., compounds 7a and 7b from Molecules (2012)): Substitutions: Hydroxy (-OH) and amino (-NH₂) groups. Reactivity: Hydroxy groups increase hydrogen-bonding capacity, affecting solubility and crystallinity .

Nitro-Substituted Pyrazole Carboxylates (e.g., metabolites in ): Example: 3-[3-Ethoxy-1-({4-[(2-Phenyl-1,3-thiazol-4-yl)methoxy]phenyl}methyl)-1H-pyrazol-4-yl]propanoic acid.

Key Research Findings

  • Reactivity: The nitro group in methyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate may hinder nucleophilic attacks compared to amino-substituted analogues, making it less suitable for coupling reactions .
  • Biological Relevance : Nitro-pyrazoles are often explored for antimicrobial activity, but the ethoxy group in this compound may reduce membrane permeability compared to hydroxylated derivatives .
  • Thermal Stability: Nitro groups can introduce thermal instability, whereas amino or methyl groups enhance thermal resilience, as seen in ethyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoate .

Biological Activity

Methyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate is a compound that belongs to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, synthesis, and relevant case studies, supported by data tables and research findings.

Molecular Characteristics:

  • CAS Number: 1006950-42-0
  • Molecular Formula: C₉H₁₁N₃O₄
  • Molecular Weight: 215.19 g/mol
  • Purity: Typically around 95% .

Biological Activities

Pyrazole derivatives, including this compound, have been studied for a variety of biological activities:

  • Antimicrobial Activity:
    • Compounds in the pyrazole class exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacteria and fungi, suggesting their potential as antimicrobial agents .
  • Anti-inflammatory Effects:
    • Research indicates that pyrazole compounds can modulate inflammation. They have been shown to inhibit the production of pro-inflammatory cytokines and mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are crucial in inflammatory responses .
  • Anticancer Potential:
    • Some pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against E. coli, Staphylococcus aureus
Anti-inflammatoryInhibits LPS-induced NO production
AnticancerInduces apoptosis in cancer cell lines

Detailed Findings

  • Antimicrobial Studies:
    • A series of synthesized pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
  • Anti-inflammatory Mechanisms:
    • In vitro studies demonstrated that this compound reduced the secretion of inflammatory mediators in macrophages exposed to lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
  • Cytotoxicity Assays:
    • Cytotoxicity assays conducted on various cancer cell lines revealed that this compound could inhibit cell growth effectively, with IC50 values comparable to established chemotherapeutic agents .

Q & A

Q. What are the recommended methods for synthesizing methyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate, and what critical parameters influence reaction efficiency?

Methodological Answer: Synthesis typically involves multi-step routes:

  • Pyrazole Core Formation: Cyclocondensation of hydrazines with β-keto esters or diketones under acidic/basic conditions. For nitro-substituted pyrazoles, nitration using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) is critical to avoid over-nitration .
  • Esterification: Reaction of the pyrazole carboxylic acid with methanol in the presence of H₂SO₄ or DCC/DMAP.
  • Key Parameters:
    • Temperature control during nitration to prevent decomposition.
    • Solvent polarity (e.g., DMF or THF) for regioselective substitution.
    • Use of anhydrous conditions to avoid hydrolysis of the ethoxy group.

Q. How should researchers handle contradictions between spectroscopic data (e.g., NMR, IR) and computational predictions during structural verification?

Methodological Answer:

  • Cross-Validation: Use X-ray crystallography (e.g., SHELXL ) to resolve ambiguities. For example, crystal structures of analogous pyrazole derivatives (e.g., ethyl 2-{[(1Z)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(p-tolyl)methyl]amino}-3-phenylpropanoate) confirm regiochemistry .
  • Computational Adjustments: Account for solvent effects (e.g., PCM models in DFT) and tautomerism. IR frequencies may require scaling factors (0.96–0.98) to match experimental data .

Q. What safety protocols are essential when working with nitro-substituted pyrazole derivatives, particularly regarding respiratory and dermal exposure risks?

Methodological Answer:

  • PPE Requirements:
    • Respiratory: OV/AG/P99 or ABEK-P2 respirators for aerosolized particles .
    • Dermal: Full chemical suits (e.g., Tychem®) and nitrile gloves.
  • Environmental Controls: Avoid drainage contamination; use fume hoods with ≥100 fpm airflow. Nitro groups may pose explosive risks under high heat (>200°C) .

Advanced Research Questions

Q. What advanced crystallization techniques optimize single-crystal growth for X-ray diffraction studies of nitro-pyrazole derivatives, and how does solvent choice impact crystal packing?

Methodological Answer:

  • Techniques: Slow evaporation (e.g., ethyl acetate/hexane mixtures) or diffusion (layered methanol/dichloromethane) to promote nucleation. For hygroscopic compounds, use anhydrous solvents under inert gas.
  • Solvent Effects: Polar solvents (e.g., DMSO) often yield solvated crystals, while non-polar solvents (toluene) favor dense packing. For example, analogous structures crystallized in monoclinic systems (P2₁/c) with Z′ = 1 show π-π stacking influenced by nitro group orientation .

Q. How can researchers employ density functional theory (DFT) to predict regioselectivity in electrophilic substitution reactions on the pyrazole ring of this compound?

Methodological Answer:

  • Modeling Strategy:
    • Calculate Fukui indices (nucleophilic/electrophilic attack sites) using B3LYP/6-31G(d).
    • The nitro group at C4 directs electrophiles to C5 due to its electron-withdrawing meta-effect. Ethoxy at C3 further deactivates adjacent positions.
    • Compare with experimental data (e.g., bromination yields at C5 >90% in similar compounds ).

Q. What mechanistic insights explain the stability of the ethoxy group under acidic or basic conditions during functionalization reactions of this compound?

Methodological Answer:

  • Acidic Conditions: Ethoxy groups undergo hydrolysis (SN1 mechanism) only under strong acids (e.g., HBr/HOAc), with stability enhanced by steric hindrance from the nitro group.
  • Basic Conditions: Ester groups (methyl propanoate) are more reactive than ethoxy via nucleophilic acyl substitution. Use milder bases (NaHCO₃ vs. NaOH) to preserve the ethoxy moiety. Kinetic studies (pH-rate profiling) show ethoxy hydrolysis occurs at pH >12 .

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